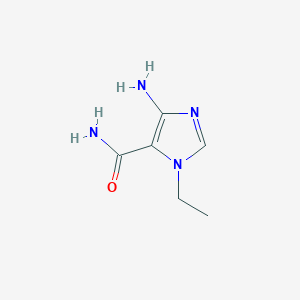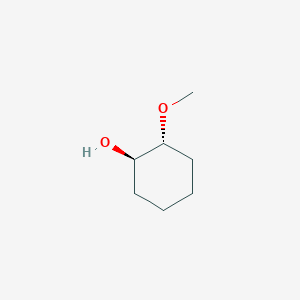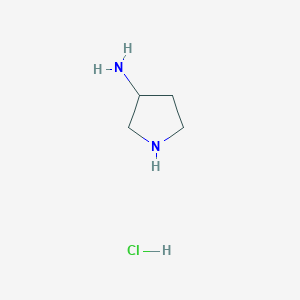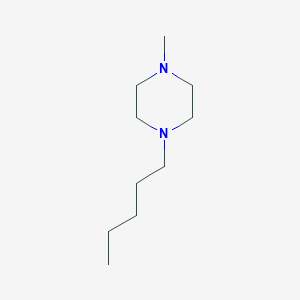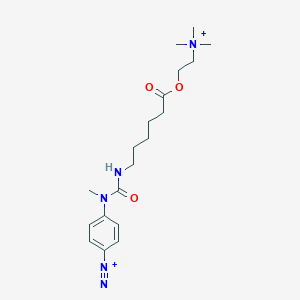
(N'-Methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N'-Methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea, commonly known as MDPEU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of MDPEU is not fully understood. However, studies have shown that it can interact with cellular membranes and induce changes in membrane fluidity, which can lead to the disruption of cellular processes. MDPEU has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemische Und Physiologische Effekte
MDPEU has been shown to have minimal toxicity and is well-tolerated by cells and tissues. Studies have shown that it does not induce significant changes in cellular morphology or function, indicating that it is a safe and effective compound for scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MDPEU in lab experiments is its versatility. It can be used in a variety of applications, including drug delivery, bioimaging, and cancer therapy. Additionally, it has minimal toxicity and is well-tolerated by cells and tissues. However, one of the limitations of using MDPEU is its cost. It is a relatively expensive compound, which can limit its use in certain scientific research applications.
Zukünftige Richtungen
There are many potential future directions for the study of MDPEU. One area of research could focus on optimizing the synthesis method to increase the yield and reduce the cost of the compound. Additionally, further studies could investigate the mechanism of action of MDPEU and its potential applications in other scientific fields, such as neuroscience and immunology. Finally, research could focus on developing new derivatives of MDPEU with improved properties and potential applications.
Synthesemethoden
MDPEU can be synthesized through a simple and efficient method. The synthesis involves the reaction of N-methyl-N-phenyldiazonium tetrafluoroborate with hexanoic acid, followed by the addition of 2-(trimethylammonium)ethyl ester and urea. The reaction results in the formation of MDPEU as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
MDPEU has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the areas of drug delivery, bioimaging, and cancer therapy. MDPEU can be used as a carrier for targeted drug delivery, allowing for the efficient delivery of drugs to specific cells or tissues. It can also be used as a fluorescent probe for bioimaging, allowing for the visualization of biological processes in real-time. Additionally, MDPEU has shown potential as a cancer therapy agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
123252-20-0 |
|---|---|
Produktname |
(N'-Methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea |
Molekularformel |
C19H31N5O3+2 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2-[6-[[(4-diazoniophenyl)-methylcarbamoyl]amino]hexanoyloxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C19H30N5O3/c1-23(17-11-9-16(22-20)10-12-17)19(26)21-13-7-5-6-8-18(25)27-15-14-24(2,3)4/h9-12H,5-8,13-15H2,1-4H3/q+1/p+1 |
InChI-Schlüssel |
MSRHGWSPZIPXHE-UHFFFAOYSA-O |
SMILES |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCC(=O)OCC[N+](C)(C)C |
Kanonische SMILES |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCC(=O)OCC[N+](C)(C)C |
Andere CAS-Nummern |
123252-20-0 |
Synonyme |
(N'-methyl,N'-4-diazonium phenyl)(N-6-hexanoic acid, 2-(trimethylammonium)ethyl ester)urea AC5 bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



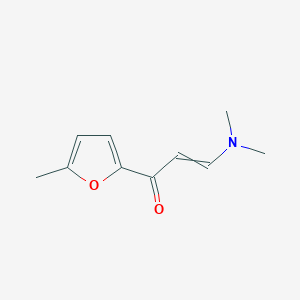

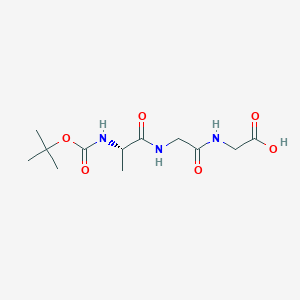
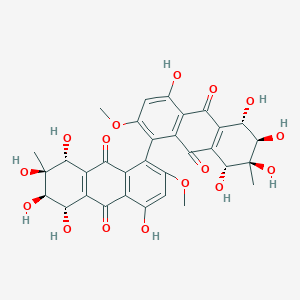
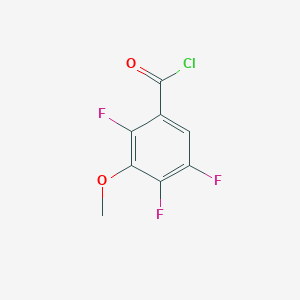
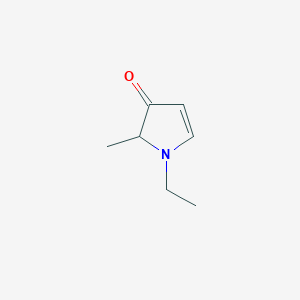
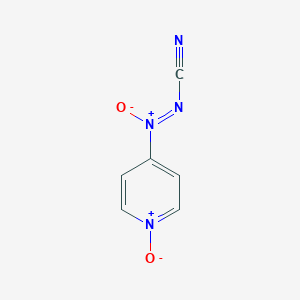
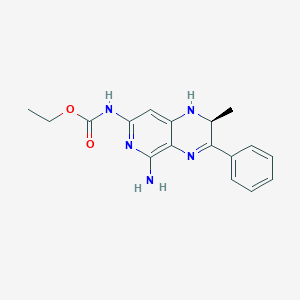
![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)
